

Application Notes and Protocols for AM103 Administration in Rat Models of Inflammation

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AM103 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP), a key protein in the biosynthesis of leukotrienes.[1] Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma.[1][2] By inhibiting FLAP, **AM103** effectively reduces the production of leukotrienes, thereby exerting its anti-inflammatory effects.[1][2] These application notes provide detailed protocols for the administration of **AM103** in various rat models of inflammation, along with data presentation and visualization of relevant pathways and workflows.

Mechanism of Action

AM103 targets the 5-lipoxygenase (5-LO) pathway by binding to FLAP. This action prevents the interaction between 5-LO and its substrate, arachidonic acid, which is necessary for the subsequent synthesis of leukotrienes, including LTB4 and cysteinyl leukotrienes (CysLTs).[1]

Data Presentation

The following tables summarize the quantitative data on the efficacy of **AM103** in rat models of inflammation.



Table 1: Effect of Orally Administered **AM103** on Calcium Ionophore-Induced Leukotriene B4 (LTB4) and Cysteinyl Leukotriene (CysLT) Production in Rat Lungs[1]

Treatment Group	Dose (mg/kg)	LTB4 Inhibition (ED50)	CysLT Inhibition (ED50)
AM103	0.8	50%	-
AM103	1.0	-	50%

ED50: Effective dose for 50% inhibition.

Table 2: Ex Vivo Efficacy of Orally Administered **AM103** in a Rat Whole-Blood Calcium Ionophore-Induced LTB4 Assay[1]

Dose (mg/kg)	Time Post-Dose (hours)	% Inhibition of LTB4	Calculated EC50 (nM)
1	up to 6	>50%	~60

EC50: Half maximal effective concentration.

Table 3: Efficacy of **AM103** in a Rat Model of Zymosan-Induced Peritoneal Inflammation[1]

Parameter Measured	Effect of AM103
LTB4 Levels	Dose-dependent inhibition
CysLT Levels	Dose-dependent inhibition
Plasma Protein Extravasation	Dose-dependent inhibition

Experimental Protocols Zymosan-Induced Peritonitis in Rats

This model is used to assess the effect of AM103 on acute inflammation.

Materials:



- Male Wistar rats (200-250 g)
- AM103
- Vehicle (e.g., 0.5% methylcellulose)
- Zymosan A from Saccharomyces cerevisiae
- · Sterile saline
- Anesthesia (e.g., isoflurane)
- Peritoneal lavage buffer (e.g., PBS with EDTA)
- ELISA kits for LTB4 and CysLTs
- · Protein assay kit

Procedure:

- Animal Acclimation: Acclimate rats to the facility for at least one week prior to the experiment.
- AM103 Administration: Administer AM103 or vehicle orally to the rats. The specific dose and timing of administration should be determined based on the study design (e.g., 1 hour before zymosan injection).[1]
- Induction of Peritonitis: Prepare a sterile suspension of zymosan in saline (e.g., 1 mg/mL).
 Inject 1 mL of the zymosan suspension intraperitoneally into each rat.
- Sample Collection: At a predetermined time point after zymosan injection (e.g., 4 hours), euthanize the rats.
- Peritoneal Lavage: Expose the peritoneal cavity and inject 10 mL of ice-cold peritoneal lavage buffer. Gently massage the abdomen and then aspirate the fluid.
- Analysis:
 - Centrifuge the lavage fluid to pellet the cells.



- Use the supernatant for the quantification of LTB4 and CysLTs using ELISA kits.
- Measure the total protein concentration in the supernatant as an indicator of plasma protein extravasation.

In Vivo Calcium Ionophore-Induced Leukotriene Production in Rat Lungs

This protocol evaluates the in vivo efficacy of **AM103** in inhibiting leukotriene synthesis in the lungs.

Materials:

- Male Sprague-Dawley rats (250-300 g)
- AM103
- Vehicle
- Calcium ionophore A23187
- Anesthesia
- Surgical instruments
- · Liquid nitrogen
- Homogenization buffer
- ELISA kits for LTB4 and CysLTs

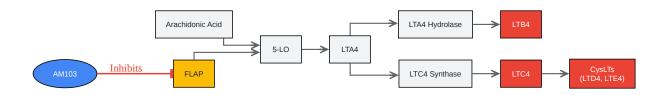
Procedure:

- Animal Preparation: Acclimate and fast rats overnight before the experiment.
- AM103 Administration: Administer AM103 or vehicle orally at the desired doses.



- Calcium Ionophore Challenge: At a specified time after AM103 administration (e.g., 1 hour),
 anesthetize the rats and administer calcium ionophore A23187 intravenously.[1]
- Lung Tissue Collection: A few minutes after the ionophore challenge (e.g., 5 minutes), euthanize the rats and immediately excise the lungs.
- Sample Processing: Freeze the lung tissue in liquid nitrogen and store at -80°C until analysis.
- Analysis:
 - Homogenize the lung tissue in a suitable buffer.
 - Centrifuge the homogenate and collect the supernatant.
 - Measure the concentrations of LTB4 and CysLTs in the supernatant using ELISA.

Visualizations Signaling Pathway

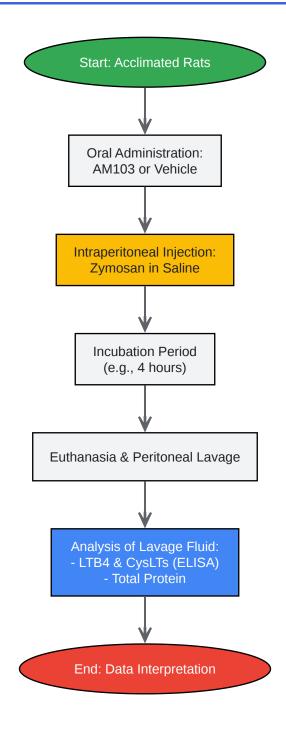


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Caption: Leukotriene synthesis pathway and the inhibitory action of AM103.

Experimental Workflow





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Caption: Workflow for the zymosan-induced peritonitis model in rats.

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